molecular formula C13H16ClN3O B6634671 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile

Cat. No. B6634671
M. Wt: 265.74 g/mol
InChI Key: DLYCLSNTVJSRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile, also known as CHEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEP is a pyridine derivative that has been synthesized using a variety of methods and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. This compound has been shown to interact with the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. In addition, this compound has been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, which may be useful in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile. One area of interest is its potential use in the treatment of cancer. This compound has been shown to have antitumor activity in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of inflammatory conditions. This compound has been found to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on neurotransmitter activity in the brain.

Synthesis Methods

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-6-pyridinecarboxaldehyde with 3-(2-hydroxyethyl)piperidine in the presence of a catalyst. Another method involves the reaction of 2-chloro-6-pyridinecarboxylic acid with 3-(2-hydroxyethyl)piperidine in the presence of a coupling agent. The purity of the synthesized this compound can be improved by recrystallization and purification using chromatography techniques.

Scientific Research Applications

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.

properties

IUPAC Name

2-chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-12-6-11(8-15)7-13(16-12)17-4-1-2-10(9-17)3-5-18/h6-7,10,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCLSNTVJSRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=C2)C#N)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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